molecular formula C17H38P2 B1584639 Bis(DI-tert-butylphosphino)methane CAS No. 87648-10-0

Bis(DI-tert-butylphosphino)methane

Cat. No. B1584639
CAS RN: 87648-10-0
M. Wt: 304.4 g/mol
InChI Key: WBMJFMFJCWPAIT-UHFFFAOYSA-N
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Description

Bis(DI-tert-butylphosphino)methane is a chemical compound with the molecular formula C17H38P2 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of Bis(DI-tert-butylphosphino)methane consists of two di-tert-butylphosphino groups attached to a methane molecule . The exact structure is not available in the resources.


Physical And Chemical Properties Analysis

Bis(DI-tert-butylphosphino)methane has a molecular weight of 304.44 . It has a boiling point of 75-80 °C at a pressure of 0.0008 Torr .

Scientific Research Applications

Synthesis and Ligand Properties

  • Synthetic Routes : Improved methods for the preparation of methylene-bridged diphosphine ligands, including bis(tert-butylmethylphosphino)methane, have been developed. These methods involve the preparation of enantiopure precursor borane complexes, showcasing the ligand's utility in asymmetric synthesis (Imamoto et al., 2010).

Catalysis

  • Rhodium Complexes : Bis(di-tert-butylphosphanyl)methane has been studied in the context of rhodium complexes. These complexes exhibit interesting geometries and electronic structures and have been used in stoichiometric and catalytic transformations of organic substrates (Hofmann et al., 1992).
  • Asymmetric Hydrogenation : A bulky bisphosphine ligand derived from bis(di-tert-butylphosphino)methane has been synthesized and applied in Rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showing high enantioselectivities and catalytic activities (Sawatsugawa et al., 2019).

Coordination Chemistry

  • Platinum Complexes : Research shows the formation of η2-arene complexes with bis(di-tert-butylphosphino)methane, which leads to C−H activation and formation of platinum(II) aryl hydride complexes. This highlights the ligand’s role in facilitating novel reactions (Iverson et al., 2002).

Material Science

  • Titanium and Zirconium Compounds : Bis(di-tert-butylphosphino)methane and its derivatives have been used in stabilizing titanium and zirconium compounds. These complexes have potential applications in catalysis and material science (Alesso et al., 2012).

Safety And Hazards

Bis(DI-tert-butylphosphino)methane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ditert-butyl(ditert-butylphosphanylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38P2/c1-14(2,3)18(15(4,5)6)13-19(16(7,8)9)17(10,11)12/h13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMJFMFJCWPAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337862
Record name BIS(DI-TERT-BUTYLPHOSPHINO)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(DI-tert-butylphosphino)methane

CAS RN

87648-10-0
Record name BIS(DI-TERT-BUTYLPHOSPHINO)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
P Hofmann, LA Perez-Moya, O Steigelmann… - …, 1992 - ACS Publications
.eta.2-(C,O) Ketene coordination at nickel(O). Synthesis, bonding, and molecular structure of (dtbpm)Ni[.eta.2-(C,O)-Ph2C2O] [dt Page 1 Organometallics 1992,11,1167-1176 1167 of …
Number of citations: 55 pubs.acs.org
M Brill, F Rominger, P Hofmann - Organometallics, 2015 - ACS Publications
A bulky bisphosphine, 1,2-bis(di-tert-butylphosphino)imidazole (dtbpi), featuring a rigid imidazole backbone, was synthesized in a simple two-step procedure. The ligand’s coordination …
Number of citations: 11 pubs.acs.org
E Lumbreras Jr, EM Sisler, QD Shelby - Journal of Organometallic …, 2010 - Elsevier
Alkylation of PdCl 2 (dotpm) (dotpm=bis(di-ortho-tolylphosphino)methane) with n-butyllithium produces the binuclear Pd(0) complex Pd 2 (μ-dotpm) 2 and the elimination byproducts 1-…
Number of citations: 7 www.sciencedirect.com
R Ficker, W Hiller, CT Regius… - Zeitschrift für …, 1996 - degruyter.com
2 Source of material: 50 mg of c «-dimethyl [T|-bis (di-? ert-butylphosphino) methane] nickel (II) are dissolved in 3 ml THF in a Schlenk vessel sealed with a septum. The solution is …
Number of citations: 5 www.degruyter.com
R Ficker, W Hiller, CT Regius… - Zeitschrift für …, 1996 - degruyter.com
Source of material: 50 mg of cw-dimethyl [T|-bis (di-? ert-butylphosphino) methane] nickel (II) are dissolved in 3 ml of acetone in a Schlenk vessel, and 30 ul of bis (trimethylsilyl) …
Number of citations: 4 www.degruyter.com
R Ficker, W Hiller, TW Gerl, P Hofmann - Zeitschrift für …, 1996 - degruyter.com
Crystal structure ofds-dineopentyl-[Tj -bis(di-^-butylphosphino)-methane] platinum(II), C27H6oP2Pt Page 1 Zeitschrift für Kristallographie 211, 951-952 © by R. Oldenbourg Verlag …
Number of citations: 2 www.degruyter.com
R Ficker, W Hiller, CT Regius… - Zeitschrift für …, 1996 - degruyter.com
Source of material: Thetitle compound is obtained by dissolving 100 mg of c/. v-dimethyl [n2-bis (di-terr-butylphosphino) methane]-nickel (II) in 3 ml ofdry, oxygen-free toluene at ambient …
Number of citations: 1 www.degruyter.com
M Brill, D Marrwitz, F Rominger, P Hofmann - Journal of Organometallic …, 2015 - Elsevier
The synthesis and characterization of rhodium(I) and iridium(I) COD (1,5-cyclooctadiene) and carbonyl complexes containing small-bite angle and bulky bisphosphine (bis(di-tert-…
Number of citations: 21 www.sciencedirect.com
CN Iverson, WD Jones - Organometallics, 2001 - ACS Publications
Biphenylene reacts with the rhodium(I) dimer [(dtbpm)RhCl] 2 (1) (dtbpm = bis(di-tert-butylphosphino)methane) to yield (dtbpm)Rh(2,2‘-biphenyl)Cl (2). Lewis bases react with …
Number of citations: 100 pubs.acs.org
P Hofmann, C Meier, A Maier, O Steck… - … New Crystal Structures, 2000 - degruyter.com
Crystal structure of di-|a2-chlorobis[bis(di-te/tf-butylphosphino)- methane]diiridium, C34H76Cl2lr2P4 and of di-|Li2-iodobis[bis Page 1 Z. Kristallogr. NCS 215 (2000) 609-614 …
Number of citations: 3 www.degruyter.com

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